molecular formula C9H14F2O2 B6612688 2-(4,4-difluorocyclohexyl)propanoic acid CAS No. 2001873-03-4

2-(4,4-difluorocyclohexyl)propanoic acid

Cat. No.: B6612688
CAS No.: 2001873-03-4
M. Wt: 192.20 g/mol
InChI Key: USXTVXJALWOBMF-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)propanoic acid (CAS: 2001873-03-4) is a fluorinated carboxylic acid with the molecular formula C₉H₁₄F₂O₂ and a molecular weight of 192.20 g/mol . Its structure features a propanoic acid backbone substituted with a 4,4-difluorocyclohexyl group, which introduces steric bulk and electronic effects from the fluorine atoms. This compound is primarily used in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules, including peptide derivatives and enzyme inhibitors .

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-6(8(12)13)7-2-4-9(10,11)5-3-7/h6-7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXTVXJALWOBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4,4-difluorocyclohexyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atoms at the 4,4-positions.

    Formation of Propanoic Acid Moiety: The fluorinated cyclohexane is then subjected to a series of reactions to introduce the propanoic acid group. This may involve the use of reagents such as acetic anhydride and catalysts to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

2-(4,4-difluorocyclohexyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-(4,4-difluorocyclohexyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity. It may have applications in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Cyclohexyl Groups

(a) (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride
  • Structure: Similar backbone but includes an amino group, making it an α-amino acid derivative.
  • Applications : Used in peptide synthesis for drug discovery, leveraging fluorine’s metabolic stability enhancement .
  • Key Difference: The amino group enables incorporation into polypeptides, unlike the parent carboxylic acid.
(b) 2-(4-Cyanophenyl)-3-(4,4-difluorocyclohexyl)propanoic Acid (3ha)
  • Structure: Differs by a 4-cyanophenyl substituent.
  • Properties: Exhibits distinct NMR shifts (δ 178.5 for carbonyl) and HRMS data (m/z 274.0904), indicating electronic effects from the cyano group .

Propanoic Acid Derivatives with Aromatic Substituents

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure : Aromatic ring with hydroxyl groups instead of fluorinated cyclohexyl.
  • Applications : Antioxidant, dietary supplement, and anti-inflammatory agent .
  • Comparison : Higher polarity due to hydroxyl groups, contrasting with the lipophilic difluorocyclohexyl group in the target compound.
(b) 2-(2,4-Dichlorophenoxy)Propionic Acid (Dichloroprop)
  • Structure: Chlorinated phenoxy group attached to propanoic acid.
  • Applications : Herbicide with phytotoxic activity .
  • Safety: Potentially carcinogenic and skin-absorbable, requiring stringent handling protocols .

Pesticide and Pharmaceutical Derivatives

(a) Haloxyfop and Fluazifop
  • Structure : Pyridine or trifluoromethylpyridinyl substituents.
  • Applications : Herbicides targeting acetyl-CoA carboxylase .
  • Comparison : Larger heterocyclic groups confer specific enzyme inhibition, unlike the cyclohexyl focus in the target compound.
(b) Fmoc-(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid
  • Structure: Fluorenylmethoxycarbonyl (Fmoc)-protected amino acid variant.
  • Applications : Solid-phase peptide synthesis, emphasizing fluorine’s role in enhancing proteolytic stability .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Propanoic Acid Derivatives

Compound Molecular Weight (g/mol) Substituents Key Applications Water Solubility
2-(4,4-Difluorocyclohexyl)propanoic acid 192.20 Difluorocyclohexyl Pharmaceutical intermediates Low (estimated)
Caffeic acid 180.16 3,4-Dihydroxyphenyl Antioxidants, supplements Moderate
Dichloroprop 235.06 2,4-Dichlorophenoxy Herbicide Insoluble
Haloxyfop 361.78 Trifluoromethylpyridinyl Herbicide Low

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size enhance metabolic stability and reduce toxicity compared to chlorinated analogues like Dichloroprop .
  • Cyclohexyl vs. Aromatic Groups : The difluorocyclohexyl group increases lipophilicity, favoring membrane permeability in drug candidates, while aromatic derivatives (e.g., caffeic acid) prioritize antioxidant activity via resonance stabilization .

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